2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
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Description
The compound “2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains several functional groups, including an indole ring, a 1,2,4-triazole ring, and a thioacetamide group . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The indole ring and the 1,2,4-triazole ring are aromatic, contributing to the stability of the molecule. The methoxyethyl group and the mesitylacetamide group are attached to the triazole ring via a sulfur atom .Scientific Research Applications
Synthesis and Chemical Properties
- Triazole derivatives, such as 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide, are significant for the creation of new pharmaceuticals. These compounds have been synthesized and their structures confirmed through various physical-chemical methods, including NMR spectroscopy and HPLC-MS. This research is crucial in developing native drugs that can compete with foreign ones (Safonov, Panasenko, & Knysh, 2017).
Antimicrobial Activities
- The antimicrobial properties of triazole derivatives, including those similar to the this compound, have been extensively studied. For instance, certain novel triazole derivatives have been synthesized and found to exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Structural Analysis and Molecular Interactions
- The molecular structure of triazole-indole derivatives, similar to the compound , has been analyzed using X-ray diffraction and NMR spectroscopic techniques. This analysis provides insight into the molecular packing, charge distribution, and electrostatic potential, essential for understanding the compound's chemical and physical behavior (Boraei, Soliman, Haukka, & Barakat, 2021).
Potential in Biochemical Applications
- Triazole derivatives, including those structurally similar to this compound, have shown potential in various biochemical applications. These include inhibiting lipase and α-glucosidase, which are relevant in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-15-11-16(2)22(17(3)12-15)26-21(30)14-32-24-28-27-23(29(24)9-10-31-4)19-13-25-20-8-6-5-7-18(19)20/h5-8,11-13,25H,9-10,14H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYEUYSTIGDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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